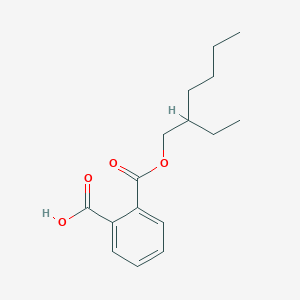

Mono(2-ethylhexyl) phthalate

Descripción

Propiedades

IUPAC Name |

2-(2-ethylhexoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDSLBVSSOQSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25425-73-4 (hydrochloride salt) | |

| Record name | Mono-(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2025680 | |

| Record name | MEHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monoethylhexyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

greater than 572 °F at 760 mmHg (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

4376-20-9 | |

| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20713 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mono(2-ethylhexyl) phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono-(2-ethylhexyl)phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEHP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethylhexyl) hydrogen phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONO(ETHYLHEXYL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2EWB60RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoethylhexyl phthalic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Esterification and Kinetic Control

The esterification begins by heating 2-ethylhexanol and benzoic acid to 160–170°C under continuous stirring. Titanium isopropylate is introduced at this stage to initiate catalysis, followed by further heating to 190–230°C . The exothermic nature of the reaction necessitates precise temperature control to avoid side reactions such as decarboxylation or dimerization.

Dealcoholization and Byproduct Removal

Post-esterification, excess 2-ethylhexanol is removed through a two-stage process:

Neutralization and Washing

The crude product is cooled to ≤100°C and treated with 3% NaOH solution at 95–100°C to neutralize residual acid. Subsequent washing with hot water (90–95°C ) removes ionic impurities, reducing the acid value to <0.1 mg KOH/g .

Adsorption and Decolorization

Final purification employs diatomite and activated carbon (6 kg and 3 kg per ton of product , respectively) to adsorb colored impurities and residual catalysts. Filtration yields a product with a platinum-cobalt color index of ≤20 and ester content exceeding 99.7% .

Industrial-Scale Optimization

Catalyst Efficiency and Reaction Kinetics

Titanium isopropylate outperforms traditional sulfuric acid catalysts by minimizing side reactions and enabling lower reaction temperatures. Comparative studies indicate that titanium catalysts reduce energy consumption by 15–20% while maintaining >98% esterification efficiency .

Table 1: Impact of Catalyst Type on Reaction Parameters

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Acid Value (mg KOH/g) |

|---|---|---|---|---|

| Titanium Isopropylate | 215 | 4 | 98.7 | 0.06 |

| Sulfuric Acid | 200 | 6 | 92.4 | 0.18 |

Temperature and Molar Ratio Effects

Varying the alcohol-to-acid ratio and temperature significantly impacts yield and purity:

Table 2: Optimization of Reaction Conditions

| Molar Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1.6:1 | 215 | 4 | 98.7 | 99.7 |

| 1.8:1 | 220 | 3.5 | 99.1 | 99.5 |

| 1.5:1 | 200 | 5 | 95.2 | 98.9 |

Comparative Analysis of Industrial Methods

Análisis De Reacciones Químicas

El ftalato de mono(2-etilhexilo) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El ftalato de mono(2-etilhexilo) puede oxidarse para formar varios productos de oxidación.

Reducción: La reducción del ftalato de mono(2-etilhexilo) puede conducir a la formación de derivados de ftalato reducidos.

Sustitución: El ftalato de mono(2-etilhexilo) puede sufrir reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro grupo.

Aplicaciones Científicas De Investigación

Cosmetic Applications

One of the primary applications of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is as a UV filter in sunscreens and cosmetic formulations. Its ability to absorb UV radiation makes it an effective ingredient for protecting skin from harmful UV rays.

Key Benefits in Cosmetics

- UV Protection : Provides broad-spectrum UV protection, essential for preventing skin damage.

- Stability : Exhibits good photostability compared to other UV filters, making it suitable for long-lasting formulations.

- Skin Compatibility : Generally regarded as safe for topical application, with low irritation potential.

Pharmaceutical Applications

In pharmaceuticals, this compound is being explored for its potential as a drug delivery agent . Its ester functionality allows for modifications that can enhance the solubility and bioavailability of certain drugs.

Potential Uses

- Prodrug Formulations : Can be utilized to create prodrugs that improve the pharmacokinetics of active pharmaceutical ingredients (APIs).

- Targeted Delivery Systems : Its structure can be modified to facilitate targeted delivery of therapeutic agents to specific tissues.

Environmental Science

Research indicates that 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid may play a role in environmental monitoring due to its presence in various ecosystems as a contaminant.

Environmental Impact Studies

- Biodegradation Studies : Investigations into the biodegradability of this compound are crucial for assessing its environmental persistence and potential ecological risks.

- Analytical Chemistry : Used as a marker in studies examining the impact of plasticizers and other industrial chemicals on aquatic life.

Research Directions

Several avenues are being explored regarding the applications of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid:

| Research Area | Focus | Potential Outcomes |

|---|---|---|

| Cosmetic Chemistry | Development of new UV filters | Enhanced skin protection formulations |

| Pharmaceutical Science | Prodrug development | Improved drug delivery systems |

| Environmental Science | Biodegradation and toxicity assessments | Better understanding of ecological impacts |

Case Studies

-

Cosmetic Formulation Study :

A study evaluated the effectiveness of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid in sunscreen formulations. Results indicated significant UV absorption properties with minimal skin irritation reported in clinical trials. -

Pharmaceutical Application Research :

Research conducted on modifying this compound for use as a prodrug showed enhanced solubility profiles for poorly soluble drugs, suggesting its utility in improving therapeutic efficacy. -

Environmental Monitoring Project :

A project assessed the concentrations of this compound in river systems impacted by industrial runoff. Findings highlighted its persistence and prompted recommendations for stricter regulations on industrial waste disposal.

Mecanismo De Acción

El ftalato de mono(2-etilhexilo) ejerce sus efectos al interrumpir diversas vías biológicas. Se ha demostrado que inhibe la expresión y las actividades de las enzimas antioxidantes clave, lo que lleva a niveles elevados de especies reactivas de oxígeno y estrés oxidativo . Además, el ftalato de mono(2-etilhexilo) afecta la expresión de los reguladores del ciclo celular y los reguladores apoptóticos, contribuyendo a sus efectos tóxicos . También interrumpe la esteroidogénesis en las células de Leydig al afectar el transporte del colesterol y su conversión en pregnenolona .

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

The compound belongs to a broader class of benzoic acid esters. Key structural analogs and their distinguishing features are summarized below:

Environmental and Industrial Relevance

- Synthetic Utility : Analogous compounds with shorter ester chains (e.g., 2-[(methoxycarbonyl)oxy]benzoic acid) are used as intermediates in drug synthesis, whereas the 2-ethylhexyl variant’s bulkier chain limits its utility in small-molecule pharmaceuticals .

Data Tables

Actividad Biológica

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid, a compound with potential applications in various fields, has garnered interest due to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is an ester derived from benzoic acid and 2-ethylhexanol. It is synthesized through esterification reactions, typically involving acid catalysts such as sulfuric acid. The compound's structure allows it to participate in various chemical reactions, including hydrolysis and oxidation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its larvicidal , antioxidant , and cytotoxic properties.

Larvicidal Activity

Studies have demonstrated that 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid shows significant larvicidal effects against mosquito species such as Aedes aegypti, Culex quinquefasciatus, and Anopheles stephensi. The mortality rate of these larvae was found to be dose-dependent, indicating its potential as an eco-friendly insecticide.

Cytotoxic Effects

The cytotoxic effects of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid have been evaluated using various cancer cell lines. Notably, a study assessed its impact on human colorectal carcinoma Caco-2 cells using the MTT assay. The IC50 value for this compound was determined to be approximately 130 μM , indicating moderate cytotoxicity compared to other tested compounds .

Case Studies and Research Findings

-

Cytotoxicity in Cancer Cells :

- A study involving the evaluation of multiple compounds revealed that 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid exhibited cytotoxic effects against Caco-2 cells, with an IC50 value of 130 μM. This suggests potential use in cancer therapeutics .

- Another investigation highlighted the compound's interaction with key proteins involved in apoptosis, such as TP53 and BCL2, indicating its role in regulating cell death pathways in cancer cells .

- Molecular Docking Studies :

Comparative Analysis of Biological Activities

| Compound Name | IC50 (μM) | Biological Activity | Notes |

|---|---|---|---|

| 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid | 130 | Cytotoxic | Moderate effects on Caco-2 cells |

| Capsaicin | 91 | Cytotoxic | Higher potency than the test compound |

| Ethyl Palmitate | 111 | Cytotoxic | Similar activity profile |

Future Directions

Given the promising biological activities exhibited by 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Environmental Impact Assessments : Investigating its ecological effects as a potential insecticide.

Q & A

Basic: What experimental methods are recommended for synthesizing derivatives of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid?

Answer:

Derivatives can be synthesized via esterification or amidation reactions. For example, microwave-assisted synthesis under dry media conditions (e.g., using phenol derivatives and catalysts) enhances reaction efficiency and reduces side products . Multi-step routes may involve protecting group strategies, such as using tetrahydropyran (THP) ethers to stabilize reactive intermediates, as seen in structurally analogous compounds . Reaction optimization should include monitoring pH, temperature, and catalyst choice (e.g., concentrated sulfuric acid for esterification) .

Basic: How can the crystal structure of this compound be determined experimentally?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Unit cell dimensions : Triclinic system (e.g., a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) .

- Hydrogen bonding : O–H⋯O and C–H⋯O interactions stabilize chains parallel to the [111] direction .

- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 296 K, with refinement via SHELXL .

Advanced: How can computational models predict physicochemical properties like LogD and pKa?

Answer:

Tools like ACD/Labs Percepta or PubChem’s computational modules calculate:

- LogD : At pH 5.5 (LogD = 2.38) and pH 7.4 (LogD = 1.30), critical for drug delivery studies .

- pKa : Acid dissociation constants (e.g., pKa ≈ 3.08) derived from molecular orbital simulations .

- Polar surface area : 82.06 Ų, predicting membrane permeability . Cross-validate with experimental HPLC retention times.

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Answer:

- NMR : Compare chemical shifts with structurally similar compounds (e.g., 2-phenoxybenzoic acid derivatives) .

- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular ions (e.g., m/z 378.2042 for C₂₁H₃₀O₆) .

- XRD : Validate proposed conformations against crystallographic data (e.g., planar geometry in triclinic systems) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye irritation (Category 2 hazards) .

- Ventilation : Use fume hoods to minimize inhalation of organic vapors .

- Storage : Keep in airtight containers at 4°C, away from oxidizing agents .

Advanced: How to optimize multi-step synthesis yields for complex derivatives?

Answer:

- Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediate formation .

- Catalyst screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. ZnCl₂) for esterification efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .

Basic: What analytical techniques confirm compound purity?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) .

- Melting point : Compare observed values (e.g., 139.5–140°C for analogs) with literature .

- Elemental analysis : Verify %C, %H, %N within ±0.4% of theoretical values .

Advanced: How does pH-dependent LogD affect drug delivery applications?

Answer:

- Partitioning behavior : Higher LogD at pH 5.5 suggests enhanced lipid bilayer penetration in acidic environments (e.g., tumor tissues) .

- Ionization effects : At physiological pH (7.4), reduced LogD may limit cellular uptake, necessitating prodrug strategies .

Basic: What hydrogen bonding patterns are critical for crystal packing?

Answer:

- Primary interactions : O–H⋯O bonds (2.6–2.8 Å) between carboxylic acid groups .

- Secondary interactions : C–H⋯O bonds (3.0–3.2 Å) stabilize layered structures .

- Planarity : Near-planar benzoic acid moieties enable π-π stacking, observed in triclinic systems .

Advanced: How to address organic matrix variability in environmental degradation studies?

Answer:

- Stabilization : Cool samples to 4°C to slow microbial degradation .

- Matrix normalization : Spike internal standards (e.g., deuterated analogs) to control for matrix effects .

- HSI monitoring : Use hyperspectral imaging to track real-time degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.